molecular formula C18H11N5OS2 B2774519 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1788678-22-7

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2774519
CAS No.: 1788678-22-7
M. Wt: 377.44
InChI Key: JNULUGBIJDHHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its antimycobacterial properties . The structure of this compound includes an imidazo[2,1-b]thiazole moiety, which is a fused heterocyclic ring system, and a benzo[c][1,2,5]thiadiazole moiety, which is another fused ring system containing nitrogen and sulfur atoms.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5OS2/c24-17(11-5-6-14-15(9-11)22-26-21-14)19-13-4-2-1-3-12(13)16-10-23-7-8-25-18(23)20-16/h1-10H,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNULUGBIJDHHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole, including N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, exhibit significant antimicrobial properties. Studies suggest that specific substitutions on the imidazo[2,1-b]thiazole ring can enhance activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, a study reported that certain derivatives demonstrated potent anti-tubercular activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against the H37Rv strain of Mycobacterium tuberculosis .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Thiadiazole derivatives have shown promising results against various cancer cell lines. For example, a study found that certain thiadiazole-based compounds exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin in breast cancer models . The presence of imidazo and thiadiazole moieties suggests potential pathways for inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Study 1: Anti-Tuberculosis Activity

A series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and screened for anti-tuberculosis activity. Among them, several compounds showed significant efficacy against Mycobacterium tuberculosis with MIC values indicating strong potential as therapeutic agents. The study highlighted the importance of structural modifications to enhance biological activity against this pathogen .

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, compounds containing the imidazo[2,1-b]thiazole scaffold were tested against human breast cancer cell lines (T47D). The most active compounds displayed IC50 values ranging from 0.042 to 0.058 μM, indicating their potency compared to reference drugs. These compounds also demonstrated selectivity towards cancer cells over normal fibroblasts .

Summary of Findings

Application AreaKey Findings
AntimicrobialEffective against Mycobacterium tuberculosis; MIC as low as 3.125 μg/mL reported
AnticancerPotent against breast cancer cell lines; IC50 values comparable to doxorubicin
Structural InsightsModifications on imidazo and thiadiazole rings enhance biological activity

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its dual heterocyclic structure, which imparts a combination of biological and electronic properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H11N5OS2C_{18}H_{11}N_{5}OS_{2}, with a molecular weight of 377.4 g/mol. The structure features an imidazo[2,1-b]thiazole moiety linked to a phenyl group and a benzo[c][1,2,5]thiadiazole framework.

PropertyValue
Molecular FormulaC18H11N5OS2
Molecular Weight377.4 g/mol
CAS Number1788678-22-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the imidazo[2,1-b]thiazole core followed by functionalization with the phenyl and benzo[c][1,2,5]thiadiazole groups. Reaction conditions often involve specific catalysts and temperature control to optimize yield and purity.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. For instance:

  • Antitubercular Activity : A study evaluated various imidazo[2,1-b]thiazole derivatives for their activity against Mycobacterium tuberculosis. Several compounds demonstrated potent activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
  • Antibacterial and Antifungal Activity : Compounds derived from this class have shown promising results against various bacterial strains and fungi. Notably, certain derivatives exhibited low toxicity against normal cell lines during cytotoxicity studies .

Anticancer Properties

Imidazo[2,1-b]thiazole derivatives have been investigated for their anticancer potential:

  • Cell Line Studies : The compound has been tested against several cancer cell lines including pancreatic ductal adenocarcinoma models. Results indicated significant cytotoxicity with IC50 values in the micromolar range .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and bacterial growth. For example, it has been shown to affect the activity of enzymes crucial for the survival of Mycobacterium tuberculosis .

Case Studies

  • Study on Antitubercular Activity : A series of imidazo[2,1-b]thiazole derivatives were synthesized and screened for anti-tuberculosis activity. Among them, compounds with specific substituents exhibited enhanced potency against M. tuberculosis while showing minimal toxicity towards human lung fibroblast cells .
  • Anticancer Evaluation : In vitro studies demonstrated that certain derivatives significantly inhibited the growth of cancer cells with IC50 values ranging from 10–30 µM. Structural modifications such as electron-donating groups on the phenyl ring enhanced their cytotoxic effects .

Q & A

Q. How can off-target effects be minimized during in vivo studies?

  • Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish dose-response relationships. Use isoform-specific antibodies in Western blotting to confirm target engagement. Cross-validate with patient-derived xenograft (PDX) models .

Technical Validation

Q. What analytical methods ensure batch-to-batch consistency?

  • Methodological Answer : Implement HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity (>98%). Use differential scanning calorimetry (DSC) to verify crystallinity and stability under storage conditions .

Q. How are reactive intermediates characterized during synthesis?

  • Methodological Answer : Trap transient intermediates using low-temperature NMR (−40°C in CD₂Cl₂) or in situ IR spectroscopy. For example, monitor the formation of acylium ions during Friedel-Crafts reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.